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Abstract
3,4-Diaminofurazan (DAF), a key synthon in the development of high-energy-density

materials, possesses a unique molecular architecture that dictates its chemical reactivity and

physical properties. This technical guide provides a comprehensive overview of the molecular

structure of DAF, integrating crystallographic, spectroscopic, and computational data. Detailed

experimental protocols for its synthesis and characterization are presented to facilitate its

application in research and development. This document aims to serve as a core reference for

professionals working with furazan-based compounds.

Molecular Structure and Properties
3,4-Diaminofurazan is a heterocyclic compound with the chemical formula C₂H₄N₄O. Its

structure consists of a five-membered furazan ring substituted with two amino groups on

adjacent carbon atoms. This arrangement imparts a high nitrogen content and a planar,

aromatic character to the molecule, contributing to its energetic properties.[1]

Physicochemical Properties
A summary of the key physicochemical properties of 3,4-diaminofurazan is presented in Table

1.
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Property Value Reference

Molecular Formula C₂H₄N₄O [2]

Molecular Weight 100.08 g/mol [2]

Appearance
White to slightly beige

crystalline powder

Melting Point 178-183 °C [2]

Density ~1.61 g/cm³ [1]

CAS Number 17220-38-1 [2]

Crystal Structure
The crystal structure of 3,4-diaminofurazan has been determined by single-crystal X-ray

diffraction. It crystallizes in a monoclinic system with the space group C2/c. The unit cell

parameters at 20°C are detailed in Table 2. The planar nature of the furazan ring and the

presence of intermolecular hydrogen bonding contribute to its relatively high density.

Crystal Parameter Value

Crystal System Monoclinic

Space Group C2/c

a 3.6035(3) Å

b 11.141(2) Å

c 10.329(1) Å

β 94.80(1)°

Volume 413.2(1) Å³

Z 4

Note: Specific bond lengths and angles derived from the crystal structure are often reported in

detailed crystallographic information files (CIFs), which can be accessed through
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crystallographic databases.

Synthesis of 3,4-Diaminofurazan
The primary and most established route for the synthesis of 3,4-diaminofurazan is the base-

catalyzed dehydration and cyclization of diaminoglyoxime.[1] Various modifications to this

method have been developed to improve yield and reaction conditions.

Synthesis Workflow
The general workflow for the synthesis of 3,4-diaminofurazan from diaminoglyoxime is

depicted in the following diagram.

Diaminoglyoxime

Reaction Mixture
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(e.g., KOH)

Heating
(Conventional or Microwave)

Dehydration &
Cyclization 3,4-Diaminofurazan

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,4-diaminofurazan.

Experimental Protocols
This protocol is adapted from a standard laboratory procedure for the synthesis of 3,4-
diaminofurazan.

Preparation of Diaminoglyoxime:

Dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in

90 mL of water in a round-bottomed flask.

Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.
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Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.

[1]

Cool the reaction mixture to room temperature to allow diaminoglyoxime to precipitate.

Filter the precipitate, wash with cold water, and dry to obtain the product.[1]

Synthesis of 3,4-Diaminofurazan:

Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous

potassium hydroxide in a stainless steel reactor.[3]

Seal the reactor and heat it in an oil bath preheated to 170-180°C for 2 hours.[3]

Cool the reactor in an ice bath for 2 hours.

Carefully open the reactor in a fume hood to release any ammonia gas.

Filter the resulting crystalline solid, wash with water, to yield 3,4-diaminofurazan.[3]

Microwave irradiation offers a more rapid and efficient method for the synthesis of 3,4-
diaminofurazan.[4]

One-Pot Synthesis of 3,4-Diaminofurazan:

Combine glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave-

safe reaction vessel.

Irradiate the mixture in a microwave reactor for a short duration (typically 20-30 minutes).

[4]

The reaction proceeds through the in-situ formation of diaminoglyoxime, which then

cyclizes to 3,4-diaminofurazan.[4]

Cool the reaction mixture and isolate the product by filtration.

Spectroscopic Characterization
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Spectroscopic techniques are essential for the structural elucidation and purity assessment of

3,4-diaminofurazan.

Infrared (IR) Spectroscopy
The IR spectrum of 3,4-diaminofurazan exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Assignment

3423, 3318 N-H stretching vibrations of the amino groups

1647, 1591
N-H bending vibrations and C=N stretching of

the furazan ring

1353 C-N stretching vibrations

Data sourced from a representative synthesis protocol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of 3,4-
diaminofurazan.

Nucleus Solvent
Chemical Shift (δ,
ppm)

Assignment

¹H DMSO-d₆ 5.81 (broad singlet) -NH₂ protons

¹³C DMSO-d₆ 149.7
Carbon atoms of the

furazan ring

Data sourced from a representative synthesis protocol.[3]

Computational Studies
Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab

initio methods, provide valuable insights into the molecular properties of 3,4-diaminofurazan.

These studies can predict optimized geometries, vibrational frequencies, and electronic
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properties, which complement experimental findings. Molecular dynamics simulations have

also been employed to study the thermal decomposition of related furazan-based energetic

materials.[5][6][7]

Biological Activity and Signaling Pathways
Current scientific literature primarily focuses on the synthesis and application of 3,4-
diaminofurazan as a precursor for energetic materials. There is no significant evidence to

suggest its involvement in biological signaling pathways or its development as a therapeutic

agent. Its derivatives are generally investigated for their energetic properties rather than for

pharmacological activity.

Logical Relationship of Synthesis and
Characterization
The following diagram illustrates the logical flow from starting materials to the final

characterized product.
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Caption: Logical flow from synthesis to structural characterization.

Conclusion
This technical guide has provided a detailed overview of the molecular structure of 3,4-
diaminofurazan, encompassing its physicochemical properties, crystal structure, synthesis,

and spectroscopic characterization. The provided experimental protocols and tabulated data

offer a valuable resource for researchers and scientists. While its primary application lies in the

field of energetic materials, a thorough understanding of its fundamental molecular

characteristics is paramount for any future exploration of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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